12-Bromo-9H-dibenzo[a,c]carbazole
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Overview
Description
12-Bromo-9H-dibenzo[a,c]carbazole: is an organic compound with the molecular formula C20H12BrN. It is a derivative of dibenzo[a,c]carbazole, where a bromine atom is substituted at the 12th position. This compound is known for its applications in organic electronics and optoelectronic devices due to its unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Bromo-9H-dibenzo[a,c]carbazole typically involves the bromination of 9H-dibenzo[a,c]carbazole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under reflux conditions .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. The bromination reaction is carefully controlled, and the product is purified using techniques such as recrystallization or column chromatography. Companies like Zhejiang Hongwu Technology Co., Ltd. have developed efficient processes for the kilogram-scale production of this compound .
Chemical Reactions Analysis
Types of Reactions: 12-Bromo-9H-dibenzo[a,c]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through reactions such as Suzuki coupling, where palladium catalysts are used.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Suzuki Coupling: Uses palladium catalysts and boronic acids or esters as reagents.
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling can yield various substituted dibenzo[a,c]carbazole derivatives .
Scientific Research Applications
12-Bromo-9H-dibenzo[a,c]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, although specific applications are still under research.
Mechanism of Action
The mechanism of action of 12-Bromo-9H-dibenzo[a,c]carbazole in optoelectronic applications involves its ability to participate in electronic coupling and charge transfer processes. The bromine substituent can influence the electronic properties of the molecule, enhancing its performance in devices such as OLEDs . The compound’s molecular structure allows for efficient intermolecular electronic coupling, which is crucial for its bright emission properties in the solid state .
Comparison with Similar Compounds
9H-Dibenzo[a,c]carbazole: The parent compound without the bromine substituent.
9-Methyl-9H-dibenzo[a,c]carbazole: A derivative with a methyl group instead of bromine.
Other Halogenated Derivatives: Compounds with different halogen substituents (e.g., chlorine, fluorine).
Uniqueness: 12-Bromo-9H-dibenzo[a,c]carbazole is unique due to the presence of the bromine atom, which significantly alters its electronic properties compared to its non-brominated or differently substituted counterparts. This makes it particularly valuable in applications requiring specific electronic characteristics .
Biological Activity
12-Bromo-9H-dibenzo[a,c]carbazole (C20H12BrN) is a brominated derivative of dibenzo[a,c]carbazole, notable for its unique structural and electronic properties. This compound has garnered attention for its potential applications in organic electronics and optoelectronic devices, as well as its biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H12BrN
- CAS Number : 1279011-16-3
- Synthesis : Typically synthesized via bromination of 9H-dibenzo[a,c]carbazole using N-bromosuccinimide (NBS) under reflux conditions in inert solvents like dichloromethane or chloroform .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial applications. Its structural features may enhance its interaction with biological targets, making it a candidate for further pharmacological exploration.
Antimicrobial Activity
The compound's antimicrobial properties have been investigated in various studies, demonstrating effectiveness against several bacterial and fungal strains:
- Bacterial Inhibition : Studies have shown that carbazole derivatives, including this compound, can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. For instance, certain carbazole hybrids demonstrated a survival rate of 75% in MRSA-infected mice when administered at a dose of 20 mg/kg .
- Fungal Activity : The compound has also been tested against fungal species such as Candida albicans and Aspergillus niger. Results indicated moderate to strong antifungal activity, with some derivatives showing comparable efficacy to standard antifungal agents like ketoconazole .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It could inhibit specific enzymes critical for bacterial survival, similar to other known carbazole derivatives .
Case Studies
-
Study on Antimicrobial Efficacy :
- A series of carbazole derivatives were synthesized and tested for antimicrobial activity. Among these, compounds with bromine substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of the bromine atom in enhancing biological activity compared to non-brominated analogs .
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Toxicity Assessment :
- Research assessing the toxicity of carbazole derivatives indicated that while some compounds showed promising antimicrobial activity, they also exhibited cytotoxic effects on human fibroblasts at higher concentrations. This underscores the need for careful evaluation of therapeutic indices when considering these compounds for clinical use .
Comparative Analysis
The following table summarizes the antimicrobial activities of various carbazole derivatives compared to this compound:
Properties
IUPAC Name |
17-bromo-21-azapentacyclo[12.7.0.02,7.08,13.015,20]henicosa-1(14),2,4,6,8,10,12,15(20),16,18-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN/c21-12-9-10-18-17(11-12)19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)22-18/h1-11,22H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNBCGKHGLWWJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2C5=C(N4)C=CC(=C5)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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